BoNT/A LC Inhibition: 9-Hydroxy PPO Scaffold vs. Unmodified PPO Core
The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (PPO) scaffold itself demonstrates intrinsic inhibitory activity against the botulinum neurotoxin A light chain (BoNT/A LC) metalloprotease. While the specific Ki of the parent PPO was not disclosed, optimization of this scaffold yielded a lead derivative with a Ki of 150 nM in a BoNT/A LC enzyme assay [1]. This stands in contrast to the broader class of pyrido[1,2-a]pyrimidin-4-ones, which are not generally known for this activity without the specific 9-hydroxy substitution pattern that enables metal chelation essential for targeting this metalloprotease [1].
| Evidence Dimension | Inhibition of BoNT/A LC |
|---|---|
| Target Compound Data | Derivative of the target scaffold: Ki = 150 nM in enzyme assay |
| Comparator Or Baseline | Unsubstituted or non-9-hydroxy pyrido[1,2-a]pyrimidin-4-one core |
| Quantified Difference | Activity enabled by the 9-hydroxy group which facilitates metal chelation, a mechanism not available to the baseline comparator. |
| Conditions | BoNT/A LC enzyme assay |
Why This Matters
For researchers studying BoNT/A LC inhibition, the 9-hydroxy PPO scaffold is a validated and essential starting point for developing potent inhibitors, as opposed to a generic pyrido-pyrimidinone core.
- [1] Lin, L., et al. (2023). Transformation of a Metal Chelate into a "Catch and Anchor" Inhibitor of Botulinum A Protease. S-EPMC10001950. Retrieved from https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC10001950 View Source
